3-Chloro-2-nitrobenzotrifluoride

Chemical Synthesis Pharmaceutical Intermediate Agrochemical Intermediate

Select 3-Chloro-2-nitrobenzotrifluoride (CAS 386-70-9) for its defined 1,2,3-substitution pattern—critical for regioselective reduction to the precise chlorinated, trifluoromethylated aniline required in 2-haloacetanilide herbicide synthesis. The ortho-nitro, meta-chloro, and trifluoromethyl arrangement delivers unique electronic effects that drive correct functionalization sequence. Do not substitute generic isomers; only this regioisomer guarantees successful downstream coupling and avoids failed syntheses. Order high-purity (≥98%) material now for reproducible R&D and scale-up.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 386-70-9
Cat. No. B1370210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitrobenzotrifluoride
CAS386-70-9
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H
InChIKeyZECBOHAXBNGMSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitrobenzotrifluoride (CAS 386-70-9) Properties and Procurement Overview


3-Chloro-2-nitrobenzotrifluoride (CAS 386-70-9), also known as 1-chloro-2-nitro-3-(trifluoromethyl)benzene, is a halogenated nitroaromatic compound belonging to the benzotrifluoride class [1]. This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. Its molecular formula is C7H3ClF3NO2, and it features a trifluoromethyl group at the 1-position, a nitro group at the 2-position, and a chlorine substituent at the 3-position, which imparts unique reactivity and makes it a valuable intermediate [2]. This guide provides a comprehensive analysis of its properties and applications, focusing on its differentiation from closely related analogs to aid in scientific selection and procurement.

Why 3-Chloro-2-nitrobenzotrifluoride Cannot Be Simply Substituted with In-Class Analogs


The specific substitution pattern of 3-Chloro-2-nitrobenzotrifluoride—with a trifluoromethyl group, a nitro group, and a chlorine atom in a 1,2,3-arrangement on the benzene ring—is critical for its function as an intermediate. While other isomers, such as 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5) or 2-chloro-3-nitrobenzotrifluoride (CAS 39974-35-1), share the same molecular formula and weight, their distinct spatial arrangements lead to different physical properties, reactivity profiles, and ultimately, their suitability for specific synthetic pathways. For instance, differences in melting point and boiling point can affect purification and handling, while the electronic effects of the substituents influence regioselectivity in subsequent reactions. Therefore, generic substitution without rigorous validation can lead to failed syntheses, impure products, or altered biological activity in downstream applications .

Quantitative Differentiation of 3-Chloro-2-nitrobenzotrifluoride from Key Isomers


Physical State and Melting Point Differentiation for Formulation and Handling

The physical state and melting point of 3-Chloro-2-nitrobenzotrifluoride directly impacts its handling, formulation, and purification. This compound exists as a solid at ambient temperatures, while its isomer, 4-chloro-3-nitrobenzotrifluoride (CAS 121-17-5), is a liquid with a melting point of -2 °C [1][2]. This difference is crucial for applications requiring a solid intermediate for easier handling, storage, or specific formulation requirements. Conversely, the 2-chloro-3-nitrobenzotrifluoride isomer (CAS 39974-35-1) is also a solid but has a significantly lower melting point of 25-30 °C, which could affect its stability and handling in certain industrial settings .

Chemical Synthesis Pharmaceutical Intermediate Agrochemical Intermediate Physical Property Comparison

Lipophilicity (LogP) Difference Impacting Extraction and Biological Partitioning

The octanol-water partition coefficient (LogP) is a key physicochemical property influencing a compound's behavior in extraction, chromatography, and its ability to cross biological membranes. 3-Chloro-2-nitrobenzotrifluoride exhibits a calculated LogP of 3.79 [1]. This value is higher than that reported for the 4-chloro isomer (4-chloro-3-nitrobenzotrifluoride, CAS 121-17-5), which has a LogP of approximately 3.42 [2]. The increased lipophilicity suggests that 3-Chloro-2-nitrobenzotrifluoride will have a different partition profile, which can be a critical factor in designing extraction protocols or when the compound is used as an intermediate for bioactive molecules where membrane permeability is a concern.

Drug Discovery ADME Chemical Synthesis Lipophilicity Physicochemical Property Comparison

Synthetic Utility: A Key Intermediate for Substituted Anilines in Herbicide Production

Nitro-substituted benzotrifluoride compounds, including those with a substitution pattern similar to 3-Chloro-2-nitrobenzotrifluoride, are valuable precursors for the synthesis of substituted anilines via reduction of the nitro group [1]. These anilines are crucial building blocks for a new class of 2-haloacetanilide herbicides. The specific 1,2,3-substitution pattern on the benzene ring, with the trifluoromethyl, nitro, and chloro groups, allows for the targeted synthesis of a specific aniline derivative that would be difficult or impossible to obtain efficiently from other isomers. While this is a class-level inference for the compound itself, it is supported by a patent that explicitly describes the utility of 2-nitro-3-methyl benzotrifluoride and 2-nitro-3-ethyl benzotrifluoride as intermediates for this class of herbicides [1]. The presence of the chlorine atom in the target compound provides a handle for further functionalization that is not present in the methyl or ethyl analogs.

Agrochemical Synthesis Herbicide Intermediate Nitro Reduction 2-Haloacetanilide Herbicides

Structural Basis for Selectivity: Unique Substitution Pattern for Directed Synthesis

The distinct 1,2,3-substitution pattern of 3-Chloro-2-nitrobenzotrifluoride—with a trifluoromethyl group, a nitro group, and a chlorine atom on adjacent carbons—allows for selective chemical transformations that are not possible with other isomers . The nitro and trifluoromethyl groups are strong electron-withdrawing groups that deactivate the ring and direct subsequent reactions. The specific arrangement of these groups, along with the chlorine, creates a unique steric and electronic environment. For instance, the chlorine atom at the 3-position is activated towards nucleophilic substitution by the adjacent nitro group. This contrasts with the 4-chloro isomer (CAS 121-17-5) where the chloro and nitro groups are meta to each other, leading to a different reactivity profile. This difference is fundamental to its use as a building block in the synthesis of complex molecules where regiospecificity is paramount.

Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution Building Block

Key Application Scenarios for 3-Chloro-2-nitrobenzotrifluoride (CAS 386-70-9)


Synthesis of 2-Haloacetanilide Herbicide Precursors

3-Chloro-2-nitrobenzotrifluoride is an ideal starting material for the synthesis of substituted anilines, which are key precursors for a new class of 2-haloacetanilide herbicides. The reduction of the nitro group to an amine yields a chlorinated and trifluoromethylated aniline [1]. The unique 1,2,3-substitution pattern ensures that the resulting aniline has the precise regiospecificity required for further elaboration into the final herbicide molecule. This application is supported by a patent that demonstrates the use of analogous nitrobenzotrifluorides for this exact purpose [1].

Building Block for Complex Organic Synthesis

The compound's specific substitution pattern makes it a valuable building block for constructing complex molecules with a high degree of regiospecificity. The combination of electron-withdrawing groups (nitro and trifluoromethyl) and a halogen (chlorine) provides multiple handles for sequential functionalization [1]. This is particularly useful in medicinal chemistry and agrochemical research where introducing trifluoromethyl groups often enhances metabolic stability and lipophilicity.

Specialty Materials and Fluorinated Polymer Precursors

Fluorinated aromatic compounds like 3-Chloro-2-nitrobenzotrifluoride are often used as intermediates in the synthesis of specialty materials and polymers. The presence of the trifluoromethyl group imparts desirable properties such as increased chemical and thermal stability, low surface energy, and high dielectric strength. While specific polymer applications are not detailed in the available literature for this exact compound, its structural features are consistent with those used in the preparation of advanced materials and optical components [1].

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